2-Butyl-5-oxohexanoic acid
Description
2-Butyl-5-oxohexanoic acid (C₁₀H₁₈O₃) is a branched-chain carboxylic acid featuring a ketone group at the fifth carbon and a butyl substituent at the second carbon of the hexanoic acid backbone (Figure 1). Its structure allows for diverse reactivity, including keto-enol tautomerism and participation in nucleophilic acyl substitution reactions .
Structure
3D Structure
Properties
CAS No. |
2513-29-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-butyl-5-oxohexanoic acid |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-9(10(12)13)7-6-8(2)11/h9H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
GCSBEEPXHXHHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-5-oxohexanoic acid typically involves the Claisen condensation reaction. This reaction is carried out between an ester and a ketone in the presence of a strong base, such as sodium ethoxide or sodium methoxide. The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Butyl-5-oxohexanoic acid serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that are useful in the production of pharmaceuticals and agrochemicals. For example, it can be converted into resorcinols through cyclization and dehydrogenation processes. These resorcinols are valuable as starting materials for plastics, rubber, and wood adhesives, as well as in antiseptic formulations .
Analytical Chemistry
The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). A study demonstrated the successful separation of butyl 5-oxohexanoate using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase consisted of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable for preparative separations and suitable for pharmacokinetic studies .
Biochemical Applications
In biochemical contexts, this compound is implicated in metabolic pathways involving fatty acids and their derivatives. Research has shown that enzymes involved in the biosynthesis of activated 3-oxohexanoic acid play crucial roles in various plant metabolic processes, including the production of floral scents . This highlights its importance not only in synthetic chemistry but also in biological systems.
Photochemical Applications
Recent studies have explored the photochemical synthesis of oligomeric amphiphiles from α-keto acids, including this compound. These amphiphiles exhibit surface-active properties that can be harnessed in the development of new materials for drug delivery systems and emulsifiers .
Case Study 1: Synthesis of Resorcinols
A patent describes a method for synthesizing resorcinols from 5-oxohexanoic acid derivatives, demonstrating yields exceeding 90%. The process involves cyclization followed by dehydrogenation to produce compounds suitable for industrial applications such as adhesives and coatings .
Case Study 2: HPLC Method Development
A detailed study on the separation of butyl 5-oxohexanoate using HPLC established its applicability in pharmacokinetics. The method was validated for purity assessment and impurity isolation, indicating its utility in both research and quality control settings .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Conversion to resorcinols; high yields reported |
| Analytical Chemistry | HPLC separation method development | Scalable method; suitable for pharmacokinetics |
| Biochemical Applications | Involvement in fatty acid biosynthesis pathways | Key role in floral scent production |
| Photochemical Applications | Generation of surface-active oligomers | Potential use in drug delivery systems |
Mechanism of Action
The mechanism of action of 2-butyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor or modulator, affecting various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (C₁₁H₁₁NO₅)
- Structural Features: Unlike 2-butyl-5-oxohexanoic acid, this compound is an aromatic benzoic acid derivative with an ethoxy-oxoacetamido substituent. The planar geometry of the oxamide moiety facilitates intermolecular O–H⋯O and C–H⋯O hydrogen bonding, forming chains parallel to the [111] crystallographic direction .
- Reactivity: The presence of both carboxylic acid and amide groups enables dual reactivity, making it suitable for coordination chemistry and crystal engineering. This contrasts with this compound, which lacks aromaticity and amide functionality.
Methyl 2-Methyl-5-nitrohexanoate (C₈H₁₃NO₄)
- Functional Groups : This ester contains a nitro group at the fifth carbon instead of a ketone. The nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at adjacent positions.
- Applications: Primarily used in explosives and agrochemical synthesis, its applications diverge from this compound, which is more relevant in medicinal chemistry due to its carboxylic acid group .
2-([(tert-Butoxy)carbonyl]amino)-5-oxohexanoic Acid (C₁₁H₁₉NO₅)
- Structural Similarities: Shares the 5-oxohexanoic acid backbone with the target compound but includes a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon.
- Role in Peptide Synthesis: The Boc group renders this compound a key intermediate in solid-phase peptide synthesis, whereas this compound is more likely utilized in lipid-based drug delivery systems .
Comparative Data Table
Research Findings and Key Differences
- Hydrogen Bonding: 2-(2-Ethoxy-2-oxoacetamido)benzoic acid exhibits robust hydrogen-bonded networks in its crystal structure, a property absent in this compound due to its aliphatic nature .
- Synthetic Utility: The Boc-protected derivative’s amino group allows for selective deprotection in peptide chains, whereas the butyl group in this compound enhances lipophilicity, favoring membrane permeability in drug design .
- Commercial Availability: this compound is listed under product number PH007650 (Aldrich), indicating its accessibility for industrial-scale applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Butyl-5-oxohexanoic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Begin with nucleophilic acyl substitution or keto-acid condensation, adjusting catalysts (e.g., acid/base catalysts), temperature (50–120°C), and solvent polarity (e.g., THF vs. DMF). Monitor reaction progress via TLC or HPLC. Optimize by iterative testing of molar ratios (e.g., 1:1 to 1:3 substrate/catalyst) and quenching conditions. Purity via recrystallization or column chromatography, and validate using melting point and spectroscopic data .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer : Use -NMR to identify proton environments (e.g., α-keto proton at δ 2.5–3.0 ppm, carboxylic acid proton at δ 10–12 ppm). IR spectroscopy confirms carbonyl groups (C=O stretch at ~1700–1750 cm). Cross-validate with -NMR for carbon骨架 and mass spectrometry (MS) for molecular ion peaks (e.g., [M+H] at m/z 187). Compare with reference data from NIST Chemistry WebBook .
Q. What are the key considerations for ensuring reproducibility in synthesizing this compound?
- Methodological Answer : Document all variables (reagent grades, solvent purity, humidity). Use inert atmospheres (N/Ar) for moisture-sensitive steps. Report detailed protocols per IUCr guidelines, including crystallization solvents and hydrogen-bonding interactions observed in structural studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer : Perform controlled replication studies under standardized conditions (e.g., USP buffer systems for solubility). Use differential scanning calorimetry (DSC) for melting point verification. Cross-reference with computational predictions (e.g., COSMO-RS for solubility parameters) and adhere to FAIR data principles to ensure metadata completeness .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to model transition states in decarboxylation or esterification reactions. Use software like Gaussian or ORCA to calculate activation energies and frontier molecular orbitals (HOMO/LUMO). Validate with experimental kinetic data (e.g., Arrhenius plots) and compare with analogous keto-acids .
Q. Which advanced chromatographic methods are suitable for analyzing this compound in biological matrices?
- Methodological Answer : Employ reverse-phase HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize ionization settings (ESI±) for detection in plasma or tissue homogenates. Validate using isotope-labeled internal standards and matrix-matched calibration curves .
Q. How can researchers design studies to address gaps in the biological activity data of this compound?
- Methodological Answer : Prioritize high-throughput screening (HTS) in cell-based assays (e.g., anti-inflammatory cytokines in macrophages). Use structure-activity relationship (SAR) models by synthesizing derivatives (e.g., ester or amide analogs). Ensure ethical compliance by referencing institutional biosafety protocols .
Methodological Standards & Reporting
Q. What are best practices for documenting the synthesis and characterization of this compound in publications?
- Methodological Answer : Follow Beilstein Journal guidelines: report yields, purity (HPLC ≥95%), and spectral data in the main text. Deposit raw crystallography data (e.g., CCDC 2000864) in public repositories. Use SI for extended datasets (e.g., kinetic studies) .
Q. How should researchers manage and share data on this compound to comply with open science initiatives?
- Methodological Answer : Use platforms like Zenodo or Figshare with CC-BY licenses. Include metadata aligned with FAIR principles: machine-readable formats (XML/JSON), experimental parameters (e.g., NMR pulse sequences), and provenance tracking. Reference CAS Common Chemistry entries for nomenclature consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
